molecular formula C9H11BrO B1272176 1-Bromo-4-propoxybenzene CAS No. 39969-56-7

1-Bromo-4-propoxybenzene

Cat. No. B1272176
CAS RN: 39969-56-7
M. Wt: 215.09 g/mol
InChI Key: VVPARGBRVKRZJC-UHFFFAOYSA-N
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Description

1-Bromo-4-propoxybenzene is a brominated aromatic compound with a propoxy substituent at the fourth position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated benzenes and their derivatives have been extensively researched due to their importance in various chemical syntheses and applications in material science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several studies. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,2-dibromobenzenes are synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations, demonstrating their value as precursors for various organic transformations . These methods highlight the versatility and efficiency of bromination techniques in preparing brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated benzenes is often characterized using spectroscopic methods and X-ray diffraction. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene is determined using single-crystal X-ray diffraction (SXRD) analysis, revealing two stable crystalline phases and detailed molecular parameters . The structure of various bromo- and bromomethyl-substituted benzenes is also elucidated, showing diverse packing motifs influenced by Br···Br interactions and hydrogen bonds .

Chemical Reactions Analysis

Brominated benzenes participate in a variety of chemical reactions. The CuI-catalyzed domino process forms 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, involving intermolecular C-C bond formation followed by intramolecular C-O bond formation . Additionally, the reaction of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne leads to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating the insertion of alkyne molecules into Al-C bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are closely related to their molecular structure. The spectroscopic analysis, including Raman and FT-IR spectra, provides insights into the vibrational modes and molecular conformations of these compounds . The electronic properties of dibenzopentalenes derived from 1-bromo-2-ethynylbenzenes are consistent with theoretical calculations, revealing their potential in electronic applications . The intermolecular interactions, such as C—H···Br and C—Br···π, significantly influence the crystal packing and stability of these compounds .

Scientific Research Applications

  • Thermo-Physical Property Measurement in Binary Liquid Mixtures :

    • Ramesh, Yunus, and Ramesh (2015) studied the viscosities and densities of mixtures including Bromo benzene, which is closely related to 1-Bromo-4-propoxybenzene. Their research focused on understanding the interactions and mixing behavior in these mixtures, which is crucial for applications in chemical processing and materials science (Ramesh, Yunus, & Ramesh, 2015).
  • Synthesis of Pharmaceutical and Organic Dyes Intermediates :

    • Xuan et al. (2010) investigated the synthesis of 1-Bromo-2,4-dinitrobenzene, a compound related to 1-Bromo-4-propoxybenzene, used as an intermediate in producing medicinal agents, organic dyes, and electroluminescent materials. The high yield and purity of the synthesized product emphasize its importance in the pharmaceutical and dye industries (Xuan et al., 2010).
  • Advancements in Organic Synthesis Techniques :

    • Harikumar and Rajendran (2014) demonstrated the preparation of 1-butoxy-4-nitrobenzene, a compound structurally related to 1-Bromo-4-propoxybenzene, using ultrasound-assisted multi-site phase-transfer catalysis. This innovative method offers a more efficient approach to synthesizing nitro aromatic ethers, which are valuable in various chemical syntheses (Harikumar & Rajendran, 2014).
  • Regioselective Bromination and Conversion into Functionalized Compounds :

    • Aitken et al. (2016) explored the regioselective bromination of a compound similar to 1-Bromo-4-propoxybenzene, which led to the creation of various brominated products. These products have potential applications in synthesizing sulfur-functionalized benzoquinones, highlighting the versatility of brominated compounds in organic synthesis (Aitken et al., 2016).

Safety And Hazards

1-Bromo-4-propoxybenzene is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPARGBRVKRZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370155
Record name 1-bromo-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-propoxybenzene

CAS RN

39969-56-7
Record name 1-bromo-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromophenol (8.65 g), potassium iodide (83 mg), potassium carbonate (6.9 g) and propyl bromide (6.15 g) was heated under reflux in acetone (100 ml) for 48 hours. The reaction was cooled to ambient temperature, filtered and the acetone removed in vacuo to give an amber oil. This was purified by gradient elution with 20% ethyl acetate/isohexane through a silica gel Mega Bond Elut column to give 1-bromo-4-propoxybenzene (9.4 g) as a clear oil, mass spectrum (+ve CI): 214 (M+H)+.
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 ml of dimethylsulfoxide was dissolved 17.3 g (100.0 mmol) of 4-bromophenol, and an aqueous solution of sodium hydroxide (NaOH/H2O: 4.0 g/25 ml) was added thereto. The resultant mixture was stirred until dissolving homogeneously. Next was added 12.3 g (100.0 mmol) of n-propyl bromide to the resultant mixture, and the reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into an iced water, and the resultant oil was extracted with hexane. After the hexane phase was washed with water, hexane was removed from the hexane phase to give 20.5 g (95.3 mmol) of 1-bromo-4-n-propyloxybenzene.
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Prepare a solution of 4-bromo-phenol (17.30 g, 0.10 mol) and potassium carbonate (13.80 g, 0.1 mole) in isopropanol (175 mL). Heat the resulting mixture at reflux and stir overnight. Cool to ambient temperature, filter and condense the filtrate on a rotary evaporator. Dissolve the residual oil in ethyl acetate (250 mL) and extract twice with 5% sodium hydroxide (100 mL), separate and wash with brine. Kugelrohr distillation at 100°-120°, 0.05 mm, gives the title compound (12.86 g, 60%) as a clear liquid.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JS Bang, YJ Kim, J Song, JS Yoo, S Lee, MJ Lee… - Bioorganic & medicinal …, 2012 - Elsevier
… O-alkylation of 4-bromophenol with 1-bromopropane afforded 1-bromo-4-propoxybenzene (1). The Suzuki coupling 18 of compound 1 with 3-cyanophenylboronic acid yielded 4′-…
Number of citations: 11 www.sciencedirect.com
AA Torrens, AL Ly, D Fong… - European Journal of …, 2022 - Wiley Online Library
… 1-bromo-4-propoxybenzene and 4-methoxybiphenyl were purchased from TCI chemicals and used as received. Anisole, 2,4-dimethoxybenzene, 1,2-dimethoxybenzene, 1,3,5…
CD Jurisch, GE Arnott - Beilstein Journal of Organic Chemistry, 2019 - beilstein-journals.org
… To this end, known 1-bromo-4-propoxybenzene (1) underwent an Ullmann-type coupling to give aryl azide 2, which readily reacted with phenylacetylene in a copper-catalyzed Huisgen …
Number of citations: 3 www.beilstein-journals.org
GF Kummerow - 2014 - search.proquest.com
The effect of pi ligands, 3-hexyne and 1, 2-cyclononadiene, in the Chan-Lam modification of the Ullmann reaction was investigated. Reaction conditions were optimized to give the …
Number of citations: 2 search.proquest.com
A Vidal, M Tosolini, G Balducci… - European Journal of …, 2022 - Wiley Online Library
… 1-Bromo-4propoxybenzene[31], [Pd(dppm)Cl2][20], [Pd(dppe)Cl2][20], [Pd(dppe)OTf2][32], [Pd(dppp)Cl2][18a], [Pd(dppb)Cl2],[33] [Ni(dppe)Cl2],[34] [Cu(dppe)Cl][35] were prepared …
M Lamani, GS Ravikumara… - Advanced Synthesis & …, 2012 - Wiley Online Library
A chemoselective reduction of olefins and acetylenes is demonstrated by employing catalytic amounts of ferric chloride hexahydrate (FeCl 3 ⋅6 H 2 O) and aqueous hydrazine (NH 2 …
Number of citations: 35 onlinelibrary.wiley.com
E Rexen Ulven, M Trauelsen, M Brvar, M Lückmann… - Scientific Reports, 2018 - nature.com
… 1-Bromo-4-propoxybenzene (33a) was synthesised from 4-bromophenol (250 mg, 1.44 mmol) and 1-iodopropane (0.45 mL, 4.61 mmol) according to the general alkylation procedure. …
Number of citations: 14 www.nature.com
C Decavoli - 2022 - boa.unimib.it
… first reaction was a Williamson ether synthesis using 4bromophenol and 1-bromopropane in refluxed acetone for 12 h to achieve the 1-bromo-4-propoxybenzene (10). As in the other …
Number of citations: 2 boa.unimib.it
L Yang - 2017 - scholarworks.gsu.edu
Hypoxia Inducible Factors (HIFs) are very important transcription factors that can respond to low oxygen concentrations in the cellular environment. Inhibition of HIF’s transcriptional …
Number of citations: 3 scholarworks.gsu.edu
B Reux, T Nevalainen, KH Raitio… - BIOORGANIC AND …, 2009 - research.aalto.fi
A series of quinolinyl and isoquinolinyl phenyl ketones was synthesized and their CB2 receptor-dependent G-protein activities were determined using the [35S] GTPcS binding assay. …
Number of citations: 2 research.aalto.fi

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